molecular formula C19H23NO B5113182 4-(4-biphenylylmethyl)-2,6-dimethylmorpholine

4-(4-biphenylylmethyl)-2,6-dimethylmorpholine

Cat. No. B5113182
M. Wt: 281.4 g/mol
InChI Key: ZBUQDYOUDXYFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-biphenylylmethyl)-2,6-dimethylmorpholine (BIM-8) is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 4-(4-biphenylylmethyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to work through multiple pathways. In cancer cells, it has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and survival. In inflammation, it has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to reduce oxidative stress and inflammation in the brain, which may help protect neurons from damage.
Biochemical and Physiological Effects:
4-(4-biphenylylmethyl)-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to reduce oxidative stress and inflammation in the brain, which may help protect neurons from damage.

Advantages and Limitations for Lab Experiments

4-(4-biphenylylmethyl)-2,6-dimethylmorpholine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has been extensively studied for its potential therapeutic applications in various diseases, which makes it a promising candidate for further research. However, there are also some limitations to using 4-(4-biphenylylmethyl)-2,6-dimethylmorpholine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, its effects may vary depending on the cell type or disease model being studied.

Future Directions

For research include further investigating its therapeutic applications, exploring its mechanism of action in more detail, and investigating its potential side effects.

Synthesis Methods

4-(4-biphenylylmethyl)-2,6-dimethylmorpholine can be synthesized by reacting 4-bromobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction yields 4-(4-biphenylylmethyl)-2,6-dimethylmorpholine as a white solid with a melting point of 91-93°C.

Scientific Research Applications

4-(4-biphenylylmethyl)-2,6-dimethylmorpholine has been studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2,6-dimethyl-4-[(4-phenylphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-15-12-20(13-16(2)21-15)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11,15-16H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUQDYOUDXYFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-[(4-phenylphenyl)methyl]morpholine

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